3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
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Overview
Description
N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO is a complex organic compound that features a combination of protective groups and functional moieties. The compound is notable for its applications in various fields of chemistry and biology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO typically involves the use of phospho-aldol reactions. These reactions are known for their efficiency in forming P-C bonds, which are crucial for the synthesis of α-hydroxyphosphonates . The reaction generally involves the addition of dialkyl phosphites to aldehydes or ketones under base-promoted conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale phospho-aldol reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave irradiation and palladium catalysts has been reported to achieve quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides in less than 10 minutes .
Chemical Reactions Analysis
Types of Reactions
N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include dialkyl phosphites, aldehydes, ketones, and various catalysts such as palladium and copper . Reaction conditions often involve the use of bases like triethylamine and microwave irradiation to accelerate the reactions .
Major Products Formed
The major products formed from these reactions include α-hydroxyphosphonates, phosphonic acids, and phosphine oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism by which N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit or modulate enzyme activity . The specific pathways involved depend on the biological context and the target enzymes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other α-hydroxyphosphonates and phosphoramidates, which share structural features and functional groups with N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO .
Uniqueness
What sets N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO apart is its combination of protective groups and functional moieties, which provide unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and biological research .
Properties
Molecular Formula |
C11H22NO8P |
---|---|
Molecular Weight |
327.27 g/mol |
IUPAC Name |
3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H22NO8P/c1-7(20-21(16,17-5)18-6)8(9(13)14)12-10(15)19-11(2,3)4/h7-8H,1-6H3,(H,12,15)(H,13,14) |
InChI Key |
JUSXWTSHOQYBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC |
Origin of Product |
United States |
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